Hemodynamic Selectivity: Inotropic Effect Without Chronotropy or Pressor Response in Conscious Dogs
OPC-18750 was evaluated in conscious dogs alongside OPC-18790. At the intravenous dose that produced a 50% increase in the peak of the first derivative of left ventricular pressure (LV dP/dt max), OPC-18750 did not affect heart rate or mean blood pressure [1]. This contrasts with classical beta-adrenergic agonists such as dobutamine, which at equipotent inotropic doses (5 μg/kg/min in heart failure patients) increased heart rate by 11 ± 4% [2].
| Evidence Dimension | Heart rate change at dose producing 50% increase in LV dP/dt max |
|---|---|
| Target Compound Data | OPC-18750: no significant change in heart rate or mean blood pressure (conscious dog, i.v.) |
| Comparator Or Baseline | Dobutamine: +11 ± 4% heart rate increase at equipotent inotropic dose (5 μg/kg/min) in human heart failure patients [2] |
| Quantified Difference | Absence of chronotropic effect vs. significant positive chronotropy (+11%) |
| Conditions | Conscious dog model (OPC-18750); human NYHA class III/IV heart failure patients (dobutamine comparator) |
Why This Matters
For procurement decisions in preclinical heart failure research, this selectivity profile indicates that OPC-18750 can increase contractility without the tachycardia that complicates dobutamine use, making it a cleaner pharmacological probe for inotropy.
- [1] Fujioka T, Teramoto S, Mori T, Hosokawa T, Sumida T, Tominaga M, Yabuuchi Y. Novel positive inotropic agents: synthesis and biological activities of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives. J Med Chem. 1992;35(20):3607-3612. PMID: 1331445 View Source
- [2] Abraham WT, et al. Comparative hemodynamic effects of OPC-18790 and dobutamine in patients with advanced heart failure. J Card Fail. 1994;1(1):47-53. PMID: 9420633 View Source
